Propionanilide, 4'-mercapto-2,2-dimethyl
Description
Its molecular formula is inferred as C₁₁H₁₅NOS based on structural analogs (e.g., NIST-reported 2,2-dimethyl propanamide derivatives) . Its reactivity may stem from the thiol group’s nucleophilic properties and the steric effects of the dimethyl groups.
Properties
CAS No. |
2182-92-5 |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2,2-dimethyl-N-(4-sulfanylphenyl)propanamide |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)10(13)12-8-4-6-9(14)7-5-8/h4-7,14H,1-3H3,(H,12,13) |
InChI Key |
GIROESBYMDYHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 4’-mercapto-2,2-dimethyl, typically involves the reaction of 4’-mercaptoaniline with 2,2-dimethylpropionyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of Propionanilide, 4’-mercapto-2,2-dimethyl, can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Propionanilide, 4’-mercapto-2,2-dimethyl, undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The mercapto group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Propionanilide, 4’-mercapto-2,2-dimethyl, has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Propionanilide, 4’-mercapto-2,2-dimethyl, involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares Propionanilide, 4'-mercapto-2,2-dimethyl with structurally related propionanilide derivatives, emphasizing substituents, applications, and key properties:
Key Findings:
Thiol vs. Methoxy/Piperidine Substituents : The 4'-mercapto group distinguishes the target compound from analogs like the methoxy-substituted NIST compound and the piperidine-containing Fentanyl derivative . Thiols exhibit higher reactivity (e.g., redox activity, metal coordination) compared to ether or amine groups.
Pharmacological Relevance: While Fentanyl derivatives (e.g., N-(1-Phenethyl-4-piperidinyl)propionanilide) target opioid receptors , the absence of a piperidine ring in the target compound suggests divergent biological activity, possibly toward non-opioid targets.
Synthetic Utility : The methoxymethyl-piperidinyl analog serves as a pharmaceutical intermediate, highlighting how substituent choice (e.g., mercapto vs. methoxymethyl) directs compound utility in synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
